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Compound of Interest

Compound Name: JNJ-40068782

CAS No.: 950196-50-6

Cat. No.: B608216

Get Quote

Metabotropic glutamate receptor 2 (mGlu2) represents a premier target for psychiatric

indications, particularly schizophrenia and anxiety. However, targeting the orthosteric binding

site—the highly conserved Venus Flytrap (VFT) domain—has historically yielded compounds

with poor subtype selectivity. JNJ-40068782, a novel compound (3-cyano-1-cyclopropylmethyl-

4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one), bypasses this limitation. As a systemically

active positive allosteric modulator (PAM), it binds selectively within the 7-transmembrane

(7TM) domain.

As an application scientist designing robust biochemical workflows, one must view JNJ-
40068782 not merely as a binder, but as a thermodynamic catalyst[1]. It lowers the energetic

barrier required for glutamate to transition the mGlu2 receptor from a resting state into an

active, G-protein-coupled conformation.

Receptor Topography and Mechanism of Action
JNJ-40068782 functions via true allosteric cooperativity[2]. In classic receptor pharmacology,

allosteric modulators influence the primary agonist through two metrics: Affinity cooperativity (
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) and Efficacy cooperativity (

). JNJ-40068782 exhibits distinct "probe-dependence":

Positive Cooperativity with Agonists: JNJ-40068782 substantially potentiates the binding of

orthosteric agonists like [3H]DCG-IV, stabilizing the active conformation of the VFT[1][2].

Neutral Cooperativity with Antagonists: The compound does not displace or alter the binding

kinetics of the orthosteric antagonist[3H]LY341495[1].

This mechanistic nuance confirms that JNJ-40068782 explicitly acts to lock the receptor in its

functional transduction state, signaling to downstream Gi/o-proteins to inhibit adenylyl cyclase.
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Mechanism of mGlu2 Positive Allosteric Modulation by JNJ-40068782.

Quantitative Pharmacodynamic Profile
To facilitate translation from in vitro assay development to in vivo efficacy, all critical thresholds

must be benchmarked. Below is the synthesized pharmacokinetic and dynamic profile of JNJ-
40068782 based on robust preclinical characterizations[1][3]:

Pharmacological
Parameter

Value Assay System / Matrix

Potentiation EC [35S]GTPγS Binding (h-mGlu2

CHO cells)[1]

Receptor Affinity (K

)

[3H]JNJ-40068782 Saturation

Binding[1]

In Vivo Efficacy (ED

)

Reversal of PCP-

hyperlocomotion (Mouse, s.c.)

[1]

Lowest Active Dose (LAD)
REM Sleep Suppression (Rat,

p.o.)[1]

Self-Validating Experimental Protocols
As an Application Scientist, I prioritize workflows where intrinsic causality and assay validation

are built into the protocol.

Protocol A: Functional Efficacy via [35S]GTPγS Binding
This assay quantifies the degree to which JNJ-40068782 enhances G-protein coupling in the

presence of an EC

glutamate concentration.

Step 1: Preparation. Isolate membranes from CHO cells stably expressing human mGlu2

receptors. Resuspend in assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
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Step 2: Endogenous Nucleotide Suppression. Add 10 µM GDP to the reaction mix.

Causality: Basal G-protein cycling yields unmanageable noise. GDP competitively

occupies the guanine nucleotide binding pocket on the G

subunit, creating an artificially flat baseline. Only true, ligand-driven receptor activation will
catalyze the exchange of GDP for [35S]GTPγS.

Step 3: Compound Incubation. Pre-incubate membranes with JNJ-40068782 (varying

concentrations) and an exact EC

dose of glutamate.

Causality: Using EC

glutamate instead of a saturating dose ensures we isolate the allosteric "window." If the
orthosteric site is fully saturated, the PAM has no measurable physiological room to
potentiate the signal.

Step 4: Radioligand Addition. Introduce 0.1 nM [35S]GTPγS. Incubate for 30 minutes at

30°C.

Step 5: Filtration & Quantification. Terminate via rapid filtration through GF/B filters. Wash

with cold buffer and measure via liquid scintillation counting.

Self-Validation Subroutine: Include a parallel curve utilizing a well-characterized mGlu2

Negative Allosteric Modulator (NAM). Determine the Z'-factor by comparing the baseline (EC

glutamate) against the max response (EC

glutamate + 10 µM JNJ-40068782). The assay is only validated for screening if Z' > 0.5.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b608216/docs?utm_src=pdf-body#introduction-the-thermodynamic-challenge-of-class-c-gpcrs
https://www.benchchem.com/product/b608216/docs?utm_src=pdf-body#introduction-the-thermodynamic-challenge-of-class-c-gpcrs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Membrane Prep Harvest h-mGlu2 CHO cells

2. Pre-incubation Add JNJ-40068782 + EC20 Glutamate

3. Signal Addition Add[35S]GTPγS & 10 μM GDP

4. Reaction Incubate 30 min at 30°C

5. Separation Rapid Filtration on GF/B

6. Quantification Liquid Scintillation Counting

Click to download full resolution via product page

Validated [35S]GTPγS Functional Efficacy Assay Workflow.

Protocol B: Ex Vivo Target Occupancy using
Radioligand Displacement
To prove systemic availability and brain penetrance, brain sections from treated animals are

subjected to competitive radioligand binding.

Step 1: Administer JNJ-40068782 in vivo to rodent models. Harvest the brain and isolate

cortex/hippocampus sections (regions of dense mGlu2 expression)[1].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b608216/docs?utm_src=pdf-body-img#introduction-the-thermodynamic-challenge-of-class-c-gpcrs
https://www.benchchem.com/product/b608216/docs?utm_src=pdf-body#introduction-the-thermodynamic-challenge-of-class-c-gpcrs
https://pubmed.ncbi.nlm.nih.gov/23766542/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Incubate ex-vivo slices with [3H]JNJ-40068782 (or equivalent radioligand[3H]JNJ-

46281222)[1][3].

Causality: An unlabelled PAM previously administered to the live animal will sterically

hinder the radioligand from accessing the 7TM pocket. The reduction in radioactive signal

is mathematically proportional to the degree of central receptor occupancy.

Translational Insights
The deployment of JNJ-40068782 has directly validated mGlu2 targeting in complex neuronal

phenotypes. By significantly suppressing rapid eye movement (REM) sleep[1]—an established

biomarker for glutamatergic modulation—and normalizing hyperlocomotion induced by the

NMDA-antagonist phencyclidine (PCP)[1], this compound bridges the gap between molecular

binding and system-level psychiatric correction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

